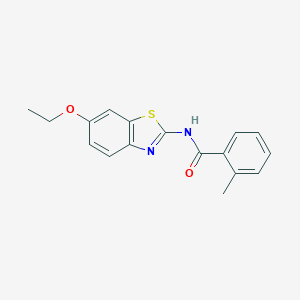

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-21-12-8-9-14-15(10-12)22-17(18-14)19-16(20)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOGWHCNXZJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

Reagents :

-

2-Amino-4-ethoxythiophenol

-

Bromine (Br₂) in glacial acetic acid

Procedure :

-

Dissolve 2-amino-4-ethoxythiophenol (1.0 equiv) in glacial acetic acid.

-

Add bromine (1.1 equiv) dropwise at 0–5°C under inert atmosphere.

-

Stir at room temperature for 4–6 hours.

-

Neutralize with NaOH (10%), extract with dichloromethane, and purify via recrystallization (ethanol/water).

Yield : 78–85%.

Alternative Halogenation Methods

Using chlorine gas or N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C reduces side products but requires strict temperature control.

Amide Coupling with 2-Methylbenzoyl Derivatives

Acyl Chloride Method

Reagents :

-

6-Ethoxy-1,3-benzothiazol-2-amine

-

2-Methylbenzoyl chloride

-

Triethylamine (TEA) in anhydrous dichloromethane (DCM)

Procedure :

Carbodiimide-Mediated Coupling

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)

Procedure :

-

Mix 6-ethoxy-1,3-benzothiazol-2-amine (1.0 equiv), 2-methylbenzoic acid (1.1 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in THF.

-

Stir at 25°C for 24 hours.

-

Concentrate under vacuum, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 75–80%.

One-Pot Synthesis

Sequential Cyclization-Acylation

Reagents :

-

2-Amino-4-ethoxythiophenol

-

2-Methylbenzoyl chloride

-

Bromine in acetic acid

Procedure :

-

Perform cyclocondensation of 2-amino-4-ethoxythiophenol with bromine as in Section 1.1.

-

Without isolation, add 2-methylbenzoyl chloride and TEA directly to the reaction mixture.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Acyl Chloride | DCM, TEA, 25°C, 12h | 82–88 | ≥98 | High yield, minimal side products |

| EDCI/HOBt | THF, 25°C, 24h | 75–80 | ≥95 | Mild conditions, no acyl chloride use |

| One-Pot | Acetic acid, 25°C, 12h | 70–75 | ≥90 | Reduced purification steps |

Optimization Strategies

Solvent Effects

Catalytic Additives

Temperature Control

Challenges and Solutions

Impurity Formation

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the benzamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles or benzamides.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole ring and the amide-linked aromatic group, leading to differences in biological activity, solubility, and binding affinity. Below is a detailed analysis:

Substitution on the Benzothiazole Ring

a) N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

- Structural Difference : Replaces the 2-methylbenzamide with a 4-(trifluoromethyl)benzamide group.

- Molecular weight (366.36 g/mol) is higher than the target compound, likely altering pharmacokinetics .

b) 2-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

- Structural Difference : Features a chloro-acetamide group instead of benzamide.

- Impact: The smaller acetamide group and chlorine atom may reduce steric hindrance, favoring interactions with smaller active sites. No biological data is provided, but the chloro group could enhance reactivity .

c) N-(6-Nitrobenzo[d]thiazol-2-yl)-... (VEGFR-2 Inhibitors)

Substitution on the Amide-Linked Aromatic Group

a) 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

- Structural Difference : Pyrimidine ring with bromo and methylsulfanyl groups.

- Impact : The pyrimidine core may engage in π-π stacking with target proteins. Z14 was studied for dengue virus NS protein inhibition, though specific activity data is unavailable .

b) N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBKO6377)

- Structural Difference : Nitrofuran-carboxamide substituent.

- Impact : Nitrofurans are redox-active, often conferring antimicrobial activity. The ethoxy group’s role here may stabilize interactions with bacterial enzymes .

c) N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structural Difference : Fluorine atom at position 2 of the benzamide.

- Impact: Fluorine’s electronegativity improves metabolic stability and membrane permeability.

Anticancer Activity

- N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives : Exhibited IC50 values in the micromolar range against cancer cell lines, with VEGFR-2 inhibition linked to antiangiogenic effects .

- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide : Methyl substitution may balance lipophilicity and target engagement, though specific data is lacking.

Comparative Data Table

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiazole derivatives. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | This compound |

| LogP | 4.613 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 47.425 Ų |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in organic solvents like dichloromethane under reflux conditions. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in disease processes.

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Properties

Studies have demonstrated that benzothiazole derivatives exhibit moderate to potent antimicrobial activity. For instance, compounds similar to this compound were tested against Staphylococcus aureus and showed promising results at concentrations around 50 mg/ml .

Anticancer Activity

Research has explored the anticancer potential of this compound class. Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are needed to evaluate the efficacy of this compound against different cancer cell lines.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Further pharmacological studies are required to elucidate these effects in vivo.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazole derivatives, including this compound:

- Antimicrobial Study : A study published in PMC evaluated various benzothiazole derivatives against common bacterial strains and found that modifications at the benzothiazole moiety significantly influenced antimicrobial potency .

- Cancer Research : In vitro studies have indicated that certain benzothiazole derivatives can effectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumorigenesis.

- Inflammation Model : Experimental models demonstrated that benzothiazole compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.